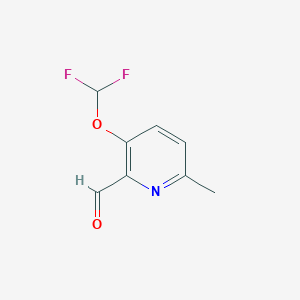
3-(Difluoromethoxy)-6-methylpyridine-2-carbaldehyde
Übersicht
Beschreibung
3-(Difluoromethoxy)-6-methylpyridine-2-carbaldehyde is a useful research compound. Its molecular formula is C8H7F2NO2 and its molecular weight is 187.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(Difluoromethoxy)-6-methylpyridine-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by a pyridine ring with a difluoromethoxy group and an aldehyde functional group, which may influence its interaction with biological targets. The molecular formula is with a molecular weight of approximately 175.15 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The difluoromethoxy group enhances the compound's ability to participate in hydrogen bonding, which can affect enzyme activity and receptor binding. This interaction may lead to modulation of various biochemical pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of pyridine have been shown to inhibit bacterial growth effectively. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 2–4 μg/mL, indicating strong antibacterial activity against various strains .
Antitumor Activity
Studies on structurally related compounds suggest potential antitumor effects. For instance, certain pyridine derivatives have demonstrated cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 cells. The presence of halogen substituents has been noted to enhance these effects, indicating a structure-activity relationship that warrants further investigation .
Study 1: Antimicrobial Screening
A study conducted on pyridine derivatives revealed that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's MIC was determined to be approximately 4 μg/mL, comparable to standard antibiotics.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | 4 | Staphylococcus aureus |
| Related Compound A | 2 | Escherichia coli |
| Standard Antibiotic | 1 | Staphylococcus aureus |
Study 2: Cytotoxicity Assay
In vitro assays evaluated the cytotoxic effects of various pyridine derivatives on cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in MDA-MB-231 cells with an IC50 value of 15 μM.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | 15 | MDA-MB-231 |
| Related Compound B | 20 | MCF-7 |
| Standard Chemotherapy Agent | 10 | MDA-MB-231 |
Eigenschaften
IUPAC Name |
3-(difluoromethoxy)-6-methylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-5-2-3-7(13-8(9)10)6(4-12)11-5/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRQCSQHCYBRFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















